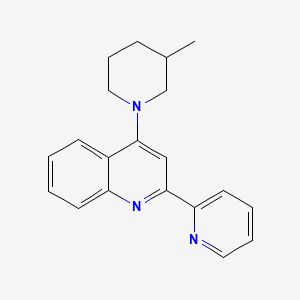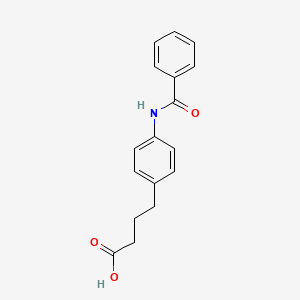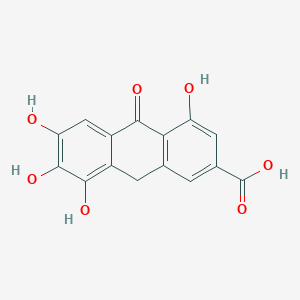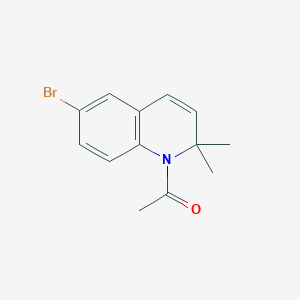
4-(3-Methylpiperidino)-2-(2-pyridyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylpiperidino)-2-(2-pyridyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a 3-methylpiperidine group and a pyridyl group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylpiperidino)-2-(2-pyridyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The 3-methylpiperidine group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the quinoline derivative with 3-methylpiperidine under basic conditions.
Pyridyl Group Introduction: The pyridyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridyl boronic acid and the corresponding halogenated quinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve bases like potassium carbonate or catalysts like palladium.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(3-Methylpiperidino)-2-(2-pyridyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Methylpiperidino)-2-(2-pyridyl)quinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the piperidine and pyridyl groups can enhance binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
2-(2-Pyridyl)quinoline: Lacks the piperidine substitution but shares the quinoline and pyridyl groups.
4-(Piperidino)quinoline: Similar structure but without the methyl group on the piperidine ring.
Uniqueness: 4-(3-Methylpiperidino)-2-(2-pyridyl)quinoline is unique due to the presence of both the 3-methylpiperidine and pyridyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
133671-52-0 |
|---|---|
Molecular Formula |
C20H21N3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-(3-methylpiperidin-1-yl)-2-pyridin-2-ylquinoline |
InChI |
InChI=1S/C20H21N3/c1-15-7-6-12-23(14-15)20-13-19(18-10-4-5-11-21-18)22-17-9-3-2-8-16(17)20/h2-5,8-11,13,15H,6-7,12,14H2,1H3 |
InChI Key |
SDAXOIOOFFRWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)


![2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione](/img/structure/B14274370.png)
![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)


![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)

![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)

![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
